Due to its band gap of 1.0 eV, zinc arsenide shows potential in developing efficient solar cells and optoelectronic devices like light-emitting diodes (LEDs) and photodetectors [, ]. Researchers are exploring ways to improve the efficiency and stability of these devices using zinc arsenide through methods like doping and nanostructuring.
Zinc arsenide exhibits strong infrared (IR) absorption properties, making it a suitable candidate for developing infrared detectors. These detectors can be used in various scientific applications, including night vision, remote sensing, and spectroscopy. Research is ongoing to enhance the sensitivity and spectral selectivity of zinc arsenide-based IR detectors for specific research applications.
Beyond its role as a semiconductor, zinc arsenide finds use in other scientific research areas:
Zinc arsenide displays interesting magnetic properties, making it a potential candidate for research in spintronics, a field that explores the use of electron spin in electronic devices. Researchers are investigating how to manipulate the spin properties of zinc arsenide for potential applications in spin-based transistors and quantum computing.
Zinc arsenide nanostructures, such as nanowires and thin films, are being explored for various scientific research purposes. These nanostructures exhibit unique properties compared to bulk materials, making them potentially useful in areas like solar energy conversion, sensors, and catalysis.
Zinc arsenide is an inorganic compound with the chemical formula . It is a binary compound formed from zinc and arsenic, characterized by its gray tetragonal crystalline structure. This compound is notable for its semiconductor properties, featuring a band gap of approximately 1.0 electron volt. The crystalline structure of zinc arsenide is similar to that of other compounds in the zinc-cadmium-arsenic-phosphorus system, such as cadmium arsenide and zinc phosphide, allowing for continuous solid-solution formation among these materials .
Zinc arsenide can be synthesized through several methods:
These synthesis methods allow for the production of zinc arsenide in various forms suitable for different applications .
Zinc arsenide finds applications primarily in the field of electronics and optoelectronics due to its semiconductor properties. Key applications include:
The versatility of zinc arsenide makes it a valuable material in modern technology .
Interaction studies involving zinc arsenide focus on its behavior in various environments and its interactions with other chemicals. These studies often assess:
Such studies are crucial for assessing safety protocols when handling this compound .
Zinc arsenide shares similarities with several other compounds, particularly within the group of binary compounds formed from elements in group II-VI of the periodic table. Here are some comparable compounds:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Cadmium Arsenide | Similar semiconductor properties; higher toxicity | |
Zinc Phosphide | Used in optoelectronics; less toxic than zinc arsenide | |
Cadmium Phosphide | Similar structure; used in photonic applications | |
Gallium Arsenide | Widely used in high-speed electronics; excellent electronic properties |
Zinc arsenide is unique due to its specific band gap energy and structural characteristics that allow it to participate effectively in electronic applications while also presenting significant health risks due to its arsenic content .
Acute Toxic;Environmental Hazard